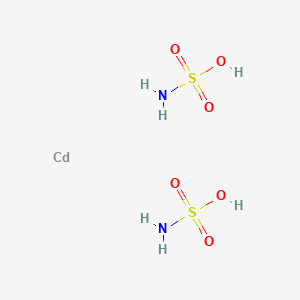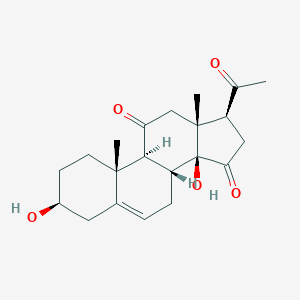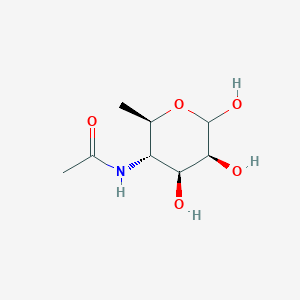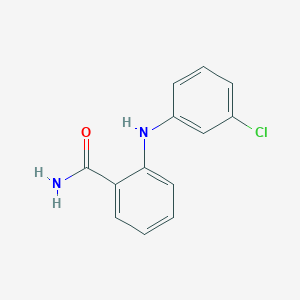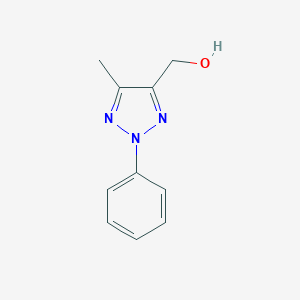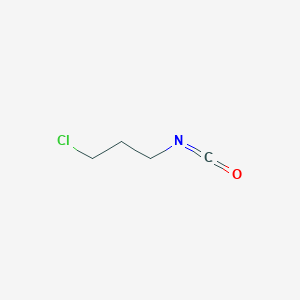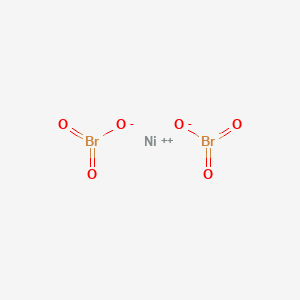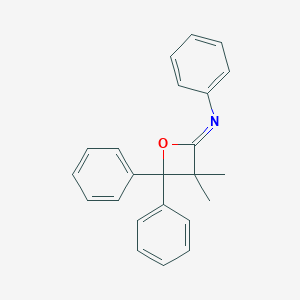
3,3-dimethyl-N,4,4-triphenyloxetan-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-dimethyl-N,4,4-triphenyloxetan-2-imine, also known as DMTPO, is a chemical compound that belongs to the family of oxetanes. It is a highly reactive compound that has been widely used in scientific research applications, particularly in the field of analytical chemistry.
Mecanismo De Acción
The mechanism of action of 3,3-dimethyl-N,4,4-triphenyloxetan-2-imine involves the reaction of its imine group with water molecules to form a stable adduct. The reaction is highly selective and does not interfere with other functional groups present in the sample.
Biochemical and Physiological Effects:
3,3-dimethyl-N,4,4-triphenyloxetan-2-imine has no known biochemical or physiological effects as it is not intended for human or animal consumption.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,3-dimethyl-N,4,4-triphenyloxetan-2-imine in lab experiments is its high selectivity and sensitivity towards water. It can detect trace amounts of water in various samples, which is particularly useful in the field of analytical chemistry.
However, 3,3-dimethyl-N,4,4-triphenyloxetan-2-imine has some limitations as well. It is a highly reactive compound and requires careful handling to avoid any unwanted reactions. It is also relatively expensive compared to other derivatizing agents.
Direcciones Futuras
There are several potential future directions for the use of 3,3-dimethyl-N,4,4-triphenyloxetan-2-imine in scientific research. One possible direction is the development of new analytical techniques that utilize 3,3-dimethyl-N,4,4-triphenyloxetan-2-imine for the detection of other analytes besides water. Another potential direction is the modification of the 3,3-dimethyl-N,4,4-triphenyloxetan-2-imine molecule to improve its selectivity and sensitivity towards other analytes.
In conclusion, 3,3-dimethyl-N,4,4-triphenyloxetan-2-imine is a highly reactive compound that has been widely used in scientific research applications, particularly in the field of analytical chemistry. Its mechanism of action involves the reaction with water molecules to form a stable adduct, which can be easily detected by various analytical techniques. While it has several advantages, it also has some limitations and requires careful handling. There are several potential future directions for the use of 3,3-dimethyl-N,4,4-triphenyloxetan-2-imine in scientific research, which could lead to the development of new analytical techniques and improved derivatizing agents.
Métodos De Síntesis
The synthesis of 3,3-dimethyl-N,4,4-triphenyloxetan-2-imine involves the reaction of 3,3-dimethyl-2-butanone with 4-nitrobenzaldehyde in the presence of sodium borohydride. The resulting product is then treated with hydrochloric acid to yield 3,3-dimethyl-N,4,4-triphenyloxetan-2-imine.
Aplicaciones Científicas De Investigación
3,3-dimethyl-N,4,4-triphenyloxetan-2-imine has been extensively used in analytical chemistry as a derivatizing agent for the detection of trace amounts of water in various samples. It reacts with water to form a stable adduct, which can be easily detected by various analytical techniques such as infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance spectroscopy.
Propiedades
Número CAS |
14251-66-2 |
|---|---|
Nombre del producto |
3,3-dimethyl-N,4,4-triphenyloxetan-2-imine |
Fórmula molecular |
C23H21NO |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
3,3-dimethyl-N,4,4-triphenyloxetan-2-imine |
InChI |
InChI=1S/C23H21NO/c1-22(2)21(24-20-16-10-5-11-17-20)25-23(22,18-12-6-3-7-13-18)19-14-8-4-9-15-19/h3-17H,1-2H3 |
Clave InChI |
UAMDJDCFTGZKPH-UHFFFAOYSA-N |
SMILES |
CC1(C(=NC2=CC=CC=C2)OC1(C3=CC=CC=C3)C4=CC=CC=C4)C |
SMILES canónico |
CC1(C(=NC2=CC=CC=C2)OC1(C3=CC=CC=C3)C4=CC=CC=C4)C |
Sinónimos |
N-(3,3-Dimethyl-4,4-diphenyloxetan-2-ylidene)aniline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



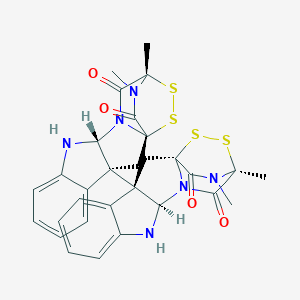
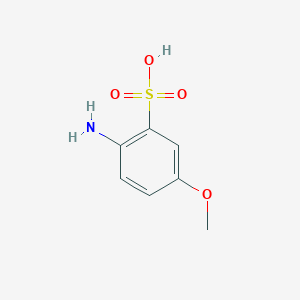
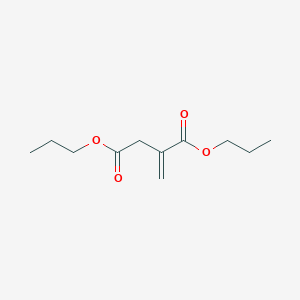
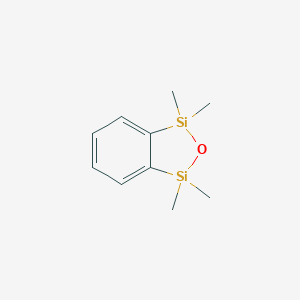
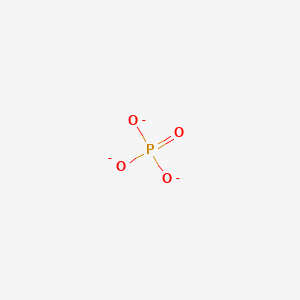
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] hexadecanoate](/img/structure/B84404.png)
